

Using 4-Chloro-2-piperidinophenylboronic acid as a building block

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Compound of Interest

Compound Name:	4-Chloro-2-piperidinophenylboronic acid
CAS No.:	2096339-67-0
Cat. No.:	B2649779

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Application Note: 4-Chloro-2-(piperidin-1-yl)phenylboronic acid

Executive Summary

4-Chloro-2-(piperidin-1-yl)phenylboronic acid is a high-value scaffold for introducing a sterically demanded, electron-rich biaryl motif into drug candidates. The ortho-piperidine ring provides significant conformational restriction (atropisomerism potential) and solubility modulation, while the para-chloro substituent serves as a versatile handle for late-stage diversification.

Key Challenges:

- **Steric Hindrance:** The bulky ortho-piperidyl group impedes transmetallation during cross-coupling.
- **Catalyst Poisoning:** The basic nitrogen lone pair can coordinate to Palladium, deactivating the catalyst.

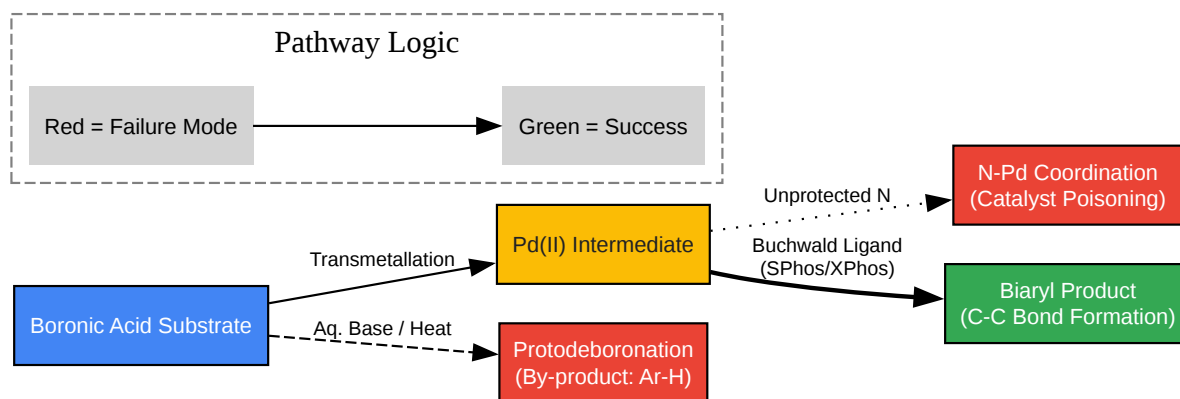
- Protodeboronation: Ortho-amino boronic acids are kinetically unstable and prone to C-B bond cleavage under aqueous/basic conditions.

Chemical Profile & Properties^{[1][2][3][4][5][6][7][8]}

Property	Data
CAS Number	2096339-67-0
Formula	C ₁₁ H ₁₅ BCINO ₂
Molecular Weight	239.51 g/mol
Appearance	Off-white to beige solid
Solubility	Soluble in DMSO, MeOH, DMF; limited in non-polar solvents.
Stability	Hygroscopic. Prone to protodeboronation in aqueous base. Store at -20°C under inert atmosphere.
Structural Feature	The piperidine ring adopts a chair conformation, creating a "roof" over the boronic acid, necessitating specialized ligands for coupling.

Mechanistic Challenges & Solutions

The following diagram illustrates the competing pathways during the reaction. The "Success Pathway" requires bulky, electron-rich ligands to force the reductive elimination and prevent N-Pd coordination.



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Figure 1: Mechanistic pathways highlighting the competition between productive coupling and catalyst deactivation/side reactions.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Recommended)

Rationale: Standard conditions (PPh_3) will fail due to the ortho-piperidine sterics. You must use "Buchwald-type" dialkylbiaryl phosphine ligands (SPhos or XPhos) which create a reactive, monoligated $\text{Pd}(0)$ species capable of accommodating bulky substrates.

Reagents:

- Substrate: Aryl Bromide/Chloride (1.0 equiv)
- Boronic Acid: 4-Chloro-2-(piperidin-1-yl)phenylboronic acid (1.2 – 1.5 equiv)
- Catalyst: $\text{Pd}(\text{OAc})_2$ (5 mol%) + SPhos (10 mol%) OR $\text{Pd}(\text{dppf})\text{Cl}_2$ (for less hindered partners).
 - Optimization: Use XPhos Pd G2 precatalyst for extremely difficult cases.
- Base: K_3PO_4 (3.0 equiv, finely ground). Carbonates (K_2CO_3) are acceptable but phosphates often reduce protodeboronation rates.

- Solvent: Toluene : Water (10:1) or 1,4-Dioxane : Water (4:1).

Step-by-Step Procedure:

- Setup: Charge a reaction vial with the aryl halide, boronic acid, Pd catalyst, ligand, and base.
- Inerting: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
- Solvent Addition: Add degassed solvent (e.g., 4 mL Toluene + 0.4 mL Water per mmol).
- Reaction: Heat to 80–100°C for 4–12 hours.
 - Note: Monitor by LCMS. If protodeboronation (mass = 195.7, Ar-H) is observed, lower temp to 60°C and increase catalyst loading.
- Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.^[1]
- Purification: Flash chromatography. The basic piperidine nitrogen can cause streaking; add 1% Et₃N or NH₄OH to the eluent.

Protocol B: Synthesis of the Building Block (In-House Preparation)

Rationale: Commercial supply can be intermittent. This robust route allows for multi-gram synthesis.

Reaction Scheme:

- S_NAr Displacement: 1-Bromo-4-chloro-2-fluorobenzene + Piperidine → 1-Bromo-4-chloro-2-(piperidin-1-yl)benzene.
- Lithium-Halogen Exchange: Borylation.

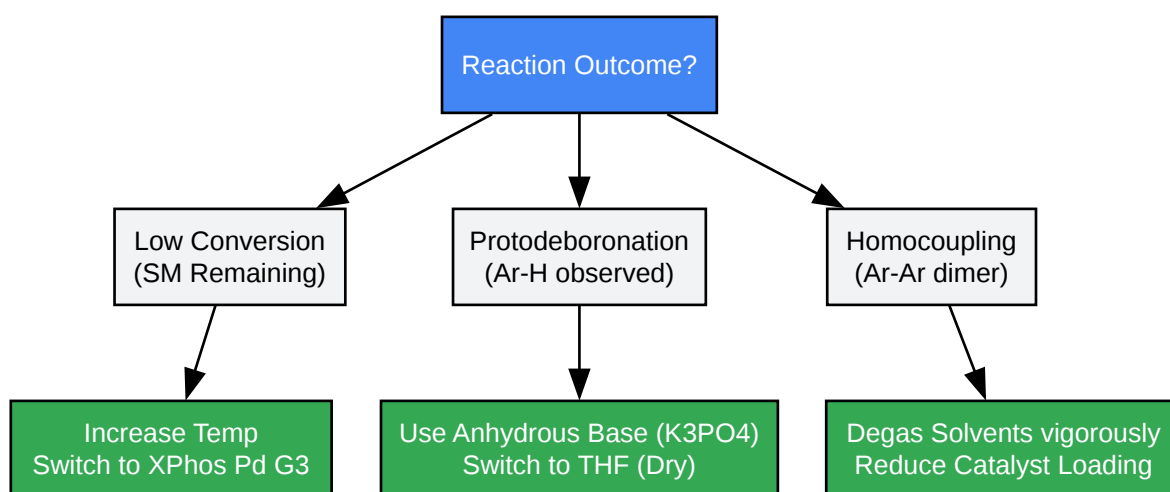
Step-by-Step Procedure:

- Step 1 (S_NAr):
 - Dissolve 1-bromo-4-chloro-2-fluorobenzene (1 equiv) in DMSO (0.5 M).
 - Add Piperidine (1.2 equiv) and K₂CO₃ (1.5 equiv).

- Heat to 100°C for 12h.
- Workup: Extract with Et₂O/Water. Yield is typically >90%.
- Step 2 (Borylation):
 - Dissolve the aryl bromide from Step 1 in anhydrous THF (0.2 M) under Argon.
 - Cool to -78°C (Critical to prevent benzyne formation).
 - Add n-BuLi (1.1 equiv) dropwise over 20 min. Stir for 30 min at -78°C.
 - Add Triisopropyl borate (B(OiPr)₃) (1.5 equiv) quickly.
 - Allow to warm to Room Temperature (RT) overnight.
 - Quench: Add 1M HCl carefully until pH ~6. Do not make too acidic or the amine will salt out and complicate extraction.
 - Extract with 2-MeTHF or EtOAc.

Workflow Optimization Logic

Use this decision tree to troubleshoot low yields.



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Figure 2: Troubleshooting decision tree for coupling reactions involving sterically hindered amino-boronic acids.

References

- Suzuki-Miyaura Coupling of Ortho-Substituted Arylboronic Acids
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- Commercial Availability & CAS Verification
 - Source: BLD Pharm Catalog Entry for CAS 2096339-67-0.[2]

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- [2. 2096339-67-0|\(4-Chloro-2-\(piperidin-1-yl\)phenyl\)boronic acid|BLD Pharm \[bldpharm.com\]](#)
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